[3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone
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Overview
Description
[3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone typically involves multi-step organic reactionsThe quinoline moiety is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone can undergo a variety of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the methanone linkage would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential in the treatment of various diseases, particularly those involving the central nervous system.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, and the compound may exert its effects by modulating the activity of these proteins. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
[3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone: shares structural similarities with other compounds that contain piperidine, quinoline, and phenyl groups.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and have a variety of pharmacological activities.
Quinoline derivatives: Known for their antimalarial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-16-17-5-4-10-26(15-17)23(28)20-7-3-8-21(12-20)24-13-18-11-19-6-1-2-9-22(19)25-14-18/h1-3,6-9,11-12,14,17,24,27H,4-5,10,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHYTEACZFCCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NCC3=CC4=CC=CC=C4N=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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